1,3-Dimethyl 2-(3-nitropyridin-4-yl)propanedioate
CAS No.: 1621671-28-0
Cat. No.: VC7246549
Molecular Formula: C10H10N2O6
Molecular Weight: 254.198
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1621671-28-0 |
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Molecular Formula | C10H10N2O6 |
Molecular Weight | 254.198 |
IUPAC Name | dimethyl 2-(3-nitropyridin-4-yl)propanedioate |
Standard InChI | InChI=1S/C10H10N2O6/c1-17-9(13)8(10(14)18-2)6-3-4-11-5-7(6)12(15)16/h3-5,8H,1-2H3 |
Standard InChI Key | ABEKXTHLCPDVMX-UHFFFAOYSA-N |
SMILES | COC(=O)C(C1=C(C=NC=C1)[N+](=O)[O-])C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, dimethyl 2-(3-nitropyridin-4-yl)propanedioate, reflects its esterified malonic acid core substituted with a 3-nitro-4-pyridinyl group. The nitro group at the 3-position of the pyridine ring introduces electron-withdrawing effects, influencing reactivity in nucleophilic substitution and reduction reactions. Key structural attributes include:
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Molecular Formula:
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Functional Groups: Nitroaromatic, ester, and pyridine moieties.
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Stereochemistry: The planar pyridine ring and ester groups suggest limited stereochemical complexity.
Synthesis and Production
Laboratory-Scale Synthesis
While no explicit synthesis route for 1,3-dimethyl 2-(3-nitropyridin-4-yl)propanedioate is published, analogous compounds are synthesized via nucleophilic aromatic substitution. A plausible method involves reacting 3-nitro-4-chloropyridine with dimethyl malonate in the presence of a base such as sodium hydride:
This reaction likely proceeds in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures .
Industrial Manufacturing Considerations
Industrial production would require optimized reaction conditions to enhance yield and purity. Continuous flow reactors could mitigate exothermic risks associated with nitroaromatic compounds . Strict adherence to safety protocols is imperative due to the compound’s irritant properties .
Hazard Category | GHS Code | Statement |
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Skin Irritation | H315 | Causes skin irritation. |
Serious Eye Irritation | H319 | Causes serious eye irritation. |
Respiratory Irritation | H335 | May cause respiratory irritation. |
Precautionary Measures
Handling requires:
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Personal Protective Equipment (PPE): Gloves, goggles, and lab coats.
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Ventilation: Use in fume hoods or well-ventilated areas.
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First Aid: Immediate rinsing with water for skin/eye contact and medical consultation if inhaled .
Comparison with Structural Analogues
Diethyl 2-(3-Nitropyridin-2-yl)malonate
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Substitution Position: Nitro group at pyridine’s 2-position.
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Reactivity: Altered electronic effects may favor different reaction pathways compared to the 4-isomer.
Dimethyl 2-(5-Nitropyridin-2-yl)malonate
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Regiochemistry: Nitro group at the 5-position influences solubility and metabolic stability.
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